N,N'-Dinitrosopyridinol carbamate
Description
N,N'-Dinitrosopyridinol carbamate is a nitroso derivative formed via the nitrosation of pyridinol carbamate, a compound historically investigated for its anti-inflammatory and anti-arteriosclerotic properties . The nitrosation process introduces two nitroso (-NO) groups onto the pyridinol carbamate structure, resulting in a mutagenic compound that requires microsomal activation for its biological activity . Its structural uniqueness lies in the combination of a carbamate backbone, pyridine ring, and dual nitroso substituents, which influence both reactivity and toxicity.
Properties
CAS No. |
71799-98-9 |
|---|---|
Molecular Formula |
C11H13N5O6 |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
[6-[[methyl(nitroso)carbamoyl]oxymethyl]pyridin-2-yl]methyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H13N5O6/c1-15(13-19)10(17)21-6-8-4-3-5-9(12-8)7-22-11(18)16(2)14-20/h3-5H,6-7H2,1-2H3 |
InChI Key |
CXRJKRUZWBWUNZ-UHFFFAOYSA-N |
SMILES |
CN(C(=O)OCC1=NC(=CC=C1)COC(=O)N(C)N=O)N=O |
Canonical SMILES |
CN(C(=O)OCC1=NC(=CC=C1)COC(=O)N(C)N=O)N=O |
Other CAS No. |
71799-98-9 |
Synonyms |
N,N'-dinitrosopyridinol carbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Nitroso Carbamates
Trimorphamide Nitrosation Product
Trimorphamide (N-(formamino-2,2,2-trichlorethyl)-morpholine), a pesticide precursor, forms N-nitrosomorpholine upon nitrosation. Unlike N,N'-dinitrosopyridinol carbamate, this derivative contains a single nitroso group attached to a morpholine ring. Both compounds exhibit mutagenicity in Salmonella typhimurium strains (TA1535 and TA100), but N-nitrosomorpholine demonstrates stronger mutagenic potency without requiring metabolic activation .
N,N'-Dinitroso Bis-Carbamates
Studies on bis[(4-bromophenoxy)-carbamate] derivatives reveal that N,N'-dinitrosation produces compounds with dual nitroso groups on a hexamethylene backbone . These derivatives share the dinitroso feature with this compound but differ in their carbamate linkage to aromatic bromophenoxy groups. The electrophilic nitrosation mechanism in 98% formic acid (HCOOH) yields high-purity products (88.3% yield), comparable to the synthetic conditions of pyridinol carbamate derivatives .
Table 1: Structural Features of Nitroso Carbamates
| Compound | Core Structure | Nitroso Groups | Key Functional Groups |
|---|---|---|---|
| This compound | Pyridine + carbamate | 2 | Pyridinol, carbamate, -NO |
| N-Nitrosomorpholine | Morpholine | 1 | Morpholine, -NO |
| N,N'-Dinitroso bis-carbamate | Hexamethylene + bromophenoxy | 2 | Bromophenoxy, carbamate, -NO |
Chemical Stability
Carbamates generally exhibit greater hydrolytic stability than carbonates. For example, carbonate prodrugs degrade faster in aqueous media (pH 5.0–7.4) compared to carbamates, which retain structural integrity under similar conditions . This stability likely extends to this compound, though its nitroso groups may increase susceptibility to redox reactions.
Mutagenicity and Carcinogenicity
Mutagenic Activity
- This compound: Mutagenic in S. typhimurium TA100 post-microsomal activation .
- N-Nitrosomorpholine : Strongly mutagenic in TA1535 and TA100 without activation .
- Bis-carbamate derivatives: No mutagenicity data reported, but structural analogs with nitroso groups are often presumed mutagenic .
Table 3: Mutagenicity Profiles
| Compound | Test System | Activation Required | Potency (Relative) |
|---|---|---|---|
| This compound | S. typhimurium TA100 | Yes | Moderate |
| N-Nitrosomorpholine | S. typhimurium TA1535/TA100 | No | High |
Carcinogenicity
Long-term carcinogenicity studies for this compound are ongoing, with prenatal and lactational exposure models in mice . N-Nitrosomorpholine is a known potent carcinogen, inducing liver tumors in rodents, suggesting that nitroso group positioning and metabolic pathways critically influence carcinogenic outcomes .
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